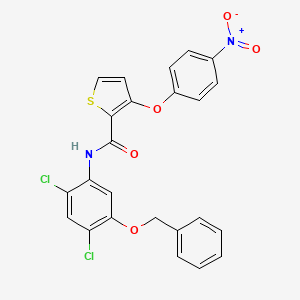
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, dichlorophenyl group, nitrophenoxy group, and a thiophenecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.
Introduction of the dichlorophenyl group: This step may involve the chlorination of a phenyl ring using reagents such as chlorine gas or sulfuryl chloride.
Formation of the nitrophenoxy group: This can be synthesized by nitration of a phenol derivative using a mixture of concentrated sulfuric acid and nitric acid.
Assembly of the thiophenecarboxamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and the use of microreactors can be employed to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives or substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of receptors: Interacting with cellular receptors and altering their signaling pathways.
Disruption of cellular processes: Affecting key cellular processes such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide can be compared with other similar compounds, such as:
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-aminophenoxy)-2-thiophenecarboxamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-methoxyphenoxy)-2-thiophenecarboxamide: Contains a methoxy group, which may influence its solubility and interaction with biological targets.
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-hydroxyphenoxy)-2-thiophenecarboxamide: The presence of a hydroxyl group can affect its hydrogen bonding and overall stability.
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O5S/c25-18-12-19(26)22(32-14-15-4-2-1-3-5-15)13-20(18)27-24(29)23-21(10-11-34-23)33-17-8-6-16(7-9-17)28(30)31/h1-13H,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYWUQBHXAYDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)
![3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2532627.png)


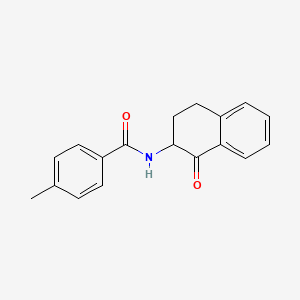
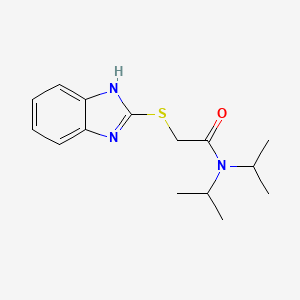
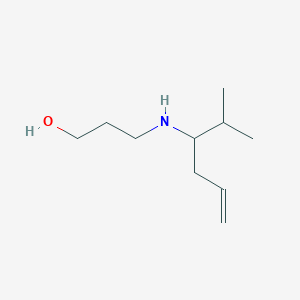

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
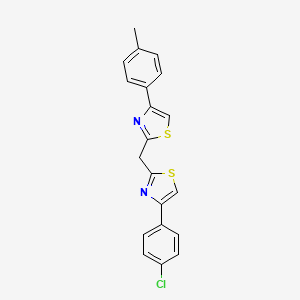
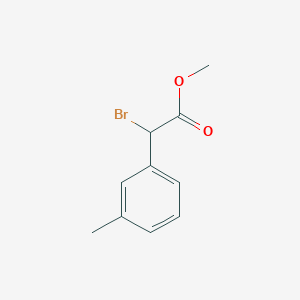
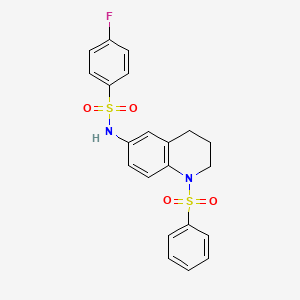
![2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2532647.png)
